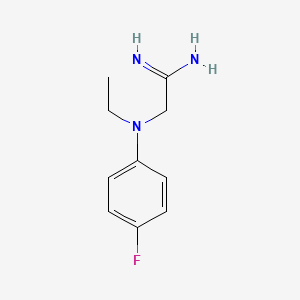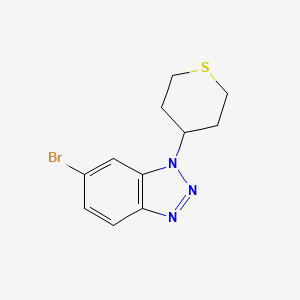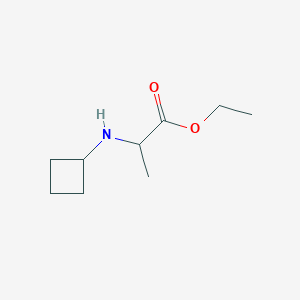
Ethyl cyclobutylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclobutylalaninate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of cyclobutylalanine, featuring a cyclobutane ring attached to an alanine moiety, which is further esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclobutylalaninate typically involves the esterification of cyclobutylalanine with ethanol. One common method is the Fischer esterification, where cyclobutylalanine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyclobutylalanine+EthanolH2SO4Ethyl cyclobutylalaninate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyclobutylalaninate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclobutylalanine and ethanol.
Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Ammonia (NH3) or amines can be used for nucleophilic substitution to form amides.
Major Products Formed
Hydrolysis: Cyclobutylalanine and ethanol.
Reduction: Cyclobutylalaninol.
Substitution: Cyclobutylalaninamide.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclobutylalaninate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of cyclobutane-containing compounds.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl cyclobutylalaninate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclobutane ring can impart rigidity to the molecule, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyclobutylalaninate can be compared with other ester derivatives of cyclobutylalanine and similar amino acid esters. Some similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
Ethyl cyclopropylalaninate: Contains a cyclopropane ring instead of a cyclobutane ring.
Ethyl cyclopentylalaninate: Contains a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its cyclobutane ring, which provides distinct steric and electronic properties compared to other cyclic amino acid esters.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
ethyl 2-(cyclobutylamino)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
BPRSLGAEOBRSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)NC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)
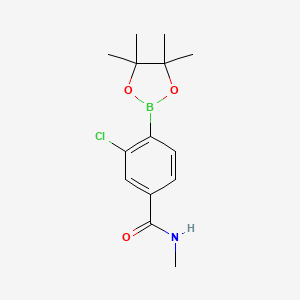
![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)


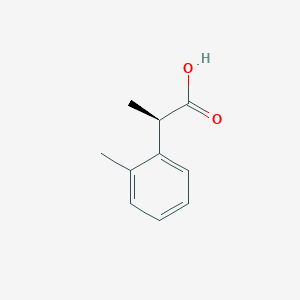

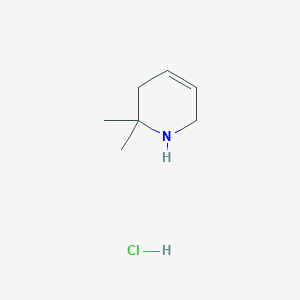
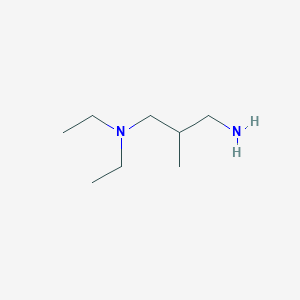

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
